oxiran-2-ylmethyl benzoate

概要

説明

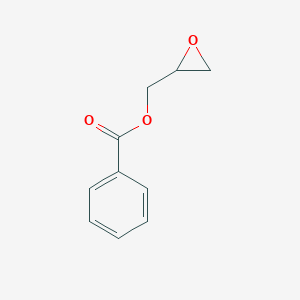

oxiran-2-ylmethyl benzoate is an organic compound with the molecular formula C10H10O3. It is a type of ester formed from benzoic acid and glycidol. This compound is known for its reactivity due to the presence of an epoxide group, which makes it a valuable intermediate in various chemical reactions and industrial applications .

準備方法

Synthetic Routes and Reaction Conditions

oxiran-2-ylmethyl benzoate can be synthesized through the esterification of benzoic acid with glycidol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants .

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions, such as controlled temperature and pressure, ensures high purity and consistent quality of the final product .

化学反応の分析

Types of Reactions

oxiran-2-ylmethyl benzoate undergoes various types of chemical reactions, including:

Nucleophilic Ring-Opening Reactions: The epoxide group is highly reactive towards nucleophiles, leading to ring-opening reactions that form β-substituted alcohols.

Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form benzoic acid and glycidol.

Polymerization: The compound can participate in polymerization reactions to form epoxy resins, which are used in coatings and adhesives.

Common Reagents and Conditions

Nucleophiles: Common nucleophiles used in ring-opening reactions include amines, alcohols, and thiols.

Catalysts: Acidic or basic catalysts are often employed to facilitate hydrolysis and polymerization reactions.

Major Products Formed

β-Substituted Alcohols: Formed through nucleophilic ring-opening reactions.

Benzoic Acid and Glycidol: Formed through hydrolysis.

Epoxy Resins: Formed through polymerization reactions.

科学的研究の応用

Organic Synthesis

Oxiran-2-ylmethyl benzoate serves as a valuable intermediate in organic synthesis. Its epoxide functionality allows for various transformations, including:

- Ring-opening reactions : This leads to the formation of diols or alcohols, which are essential building blocks in organic chemistry.

- Substitution reactions : The compound can undergo nucleophilic substitution to yield substituted benzoates, enhancing its utility in creating complex molecular architectures .

Medicinal Chemistry

In medicinal chemistry, this compound is being investigated for its potential as a biochemical probe. Its reactive epoxide group can interact with biological macromolecules, making it a candidate for drug development. Notably:

- Anticancer Activity : Studies have shown that derivatives of oxirane compounds exhibit significant anticancer properties. For example, oxime derivatives have been linked to enhanced activity against various cancer cell lines due to their ability to modulate biological pathways .

Material Sciences

The compound's properties make it suitable for applications in material sciences:

- Polymer Chemistry : this compound can be used in the synthesis of functional polymers through cross-linking reactions. These polymers may exhibit desirable properties such as increased thermal stability and mechanical strength .

Case Study 1: Anticancer Activity

A study explored the anticancer potential of oxirane derivatives, including this compound. The results indicated that these compounds could inhibit cell proliferation in several cancer types by inducing apoptosis and disrupting cell cycle progression. The mechanism involved the formation of covalent bonds with key cellular proteins, leading to altered signaling pathways .

Case Study 2: Polymer Applications

Research into the use of this compound in polymer synthesis demonstrated that it could effectively cross-link with other monomers to create thermosetting resins. These resins showed improved mechanical properties and resistance to solvents, making them suitable for industrial applications .

Data Tables

| Application Area | Specific Use | Observations/Results |

|---|---|---|

| Organic Synthesis | Intermediate for complex molecules | Facilitates ring-opening and substitution reactions |

| Medicinal Chemistry | Drug development probe | Potential anticancer activity observed |

| Material Sciences | Cross-linking agent in polymer synthesis | Enhanced mechanical properties and thermal stability |

作用機序

The mechanism of action of oxiran-2-ylmethyl benzoate primarily involves the reactivity of its epoxide group. The epoxide ring is strained and highly electrophilic, making it susceptible to nucleophilic attack. This leads to ring-opening reactions that form more stable products. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .

類似化合物との比較

Similar Compounds

2,3-Epoxypropyl neodecanoate: Similar in structure but with a longer alkyl chain, leading to different physical properties and applications.

2,3-Epoxypropyl phenyl ether: Similar in structure but with an ether linkage instead of an ester, affecting its reactivity and use in different applications.

Uniqueness

oxiran-2-ylmethyl benzoate is unique due to its combination of an epoxide group and a benzoate ester. This combination provides a balance of reactivity and stability, making it suitable for a wide range of applications in both research and industry .

特性

CAS番号 |

13443-29-3 |

|---|---|

分子式 |

C10H10O3 |

分子量 |

178.18 g/mol |

IUPAC名 |

oxiran-2-ylmethyl benzoate |

InChI |

InChI=1S/C10H10O3/c11-10(13-7-9-6-12-9)8-4-2-1-3-5-8/h1-5,9H,6-7H2 |

InChIキー |

XRQKARZTFMEBBY-UHFFFAOYSA-N |

SMILES |

C1C(O1)COC(=O)C2=CC=CC=C2 |

正規SMILES |

C1C(O1)COC(=O)C2=CC=CC=C2 |

Key on ui other cas no. |

13443-29-3 |

製品の起源 |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。